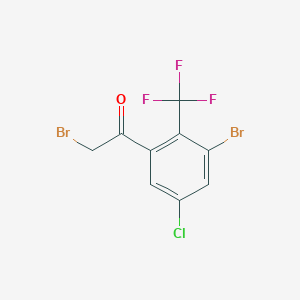
3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound known for its unique chemical properties It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the halogenation of a phenacyl bromide precursor. The process includes the introduction of bromine, chlorine, and trifluoromethyl groups through a series of controlled reactions. Common reagents used in these reactions include bromine, chlorine gas, and trifluoromethylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and precise control systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for redox reactions. Addition reactions may involve reagents like hydrogen fluoride or other fluorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the presence of halogen atoms, which can stabilize or destabilize certain intermediates.
類似化合物との比較
Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H4Br2ClF3O |
|---|---|
分子量 |
380.38 g/mol |
IUPAC名 |
2-bromo-1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(12)2-6(11)8(5)9(13,14)15/h1-2H,3H2 |
InChIキー |
MISXCPFMOHQTKY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)CBr)C(F)(F)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


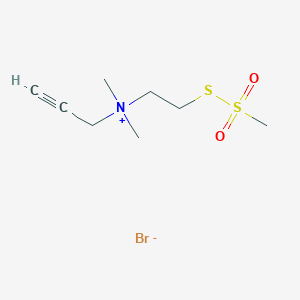
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

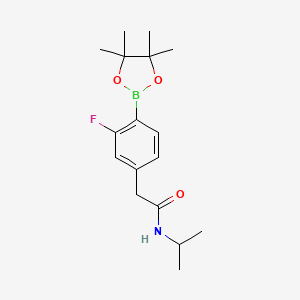
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

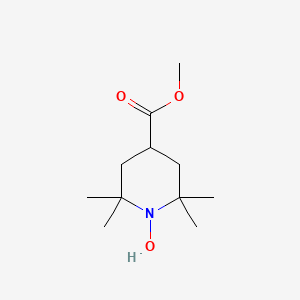
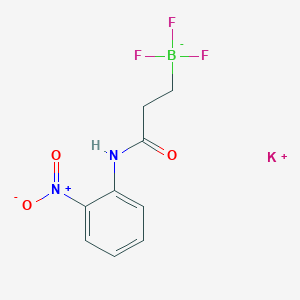
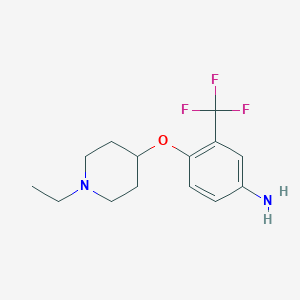
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)
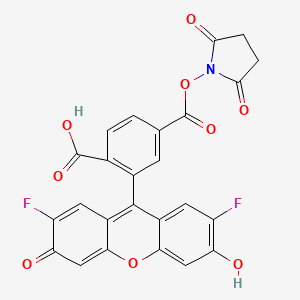
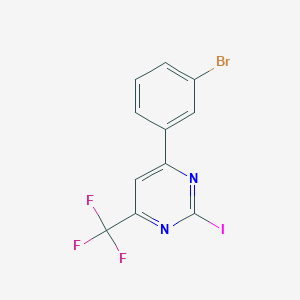
![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
